molecular formula C15H15NO2S B14500579 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid CAS No. 63135-34-2

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid

Cat. No.: B14500579
CAS No.: 63135-34-2
M. Wt: 273.4 g/mol
InChI Key: KNAIIYGASYTJRS-UHFFFAOYSA-N
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Description

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid is a chemical compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the thienopyridine core, followed by functionalization to introduce the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid is unique due to its specific structural features and the presence of the benzoic acid moiety, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

63135-34-2

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzoic acid

InChI

InChI=1S/C15H15NO2S/c17-15(18)13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-19-14/h1-4,6,8H,5,7,9-10H2,(H,17,18)

InChI Key

KNAIIYGASYTJRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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